molecular formula C7H6O5S B8278988 5-Sulfosalicylaldehyde

5-Sulfosalicylaldehyde

Cat. No. B8278988
M. Wt: 202.19 g/mol
InChI Key: KQLRFWVNJUCXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332950

Procedure details

The 3-(thiazolidin-2'-yl)-4-hydroxy-phenyl sulfonic acid hydrochloride used as the starting material for reaction with the thionyl chloride is prepared without isolating intermediates by reacting the salicylaldehyde with fuming sulfuric acid (25-45% SO3) to give 5-sulfosalicylaldehyde. Usually, the fuming sulfuric acid is employed in a quantity sufficient to provide a slight excess of SO3 over equimolar amounts of the starting aldehyde. The reaction is exothermic, usually reaching a temperature of 70° to 75° C. and may be cooled to lower temperatures of 40° to 50° C., if desired.
[Compound]
Name
3-(thiazolidin-2'-yl)-4-hydroxy-phenyl sulfonic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH:5](=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[OH:8].[S:14](=O)(=[O:17])([OH:16])[OH:15]>>[S:14]([C:11]1[CH:12]=[C:6]([CH:5]=[O:13])[C:7]([OH:8])=[CH:9][CH:10]=1)([OH:17])(=[O:16])=[O:15]

Inputs

Step One
Name
3-(thiazolidin-2'-yl)-4-hydroxy-phenyl sulfonic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
without isolating intermediates

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.